Cas no 1250924-92-5 (2-fluoro-6-(1H-imidazol-1-yl)pyridine)

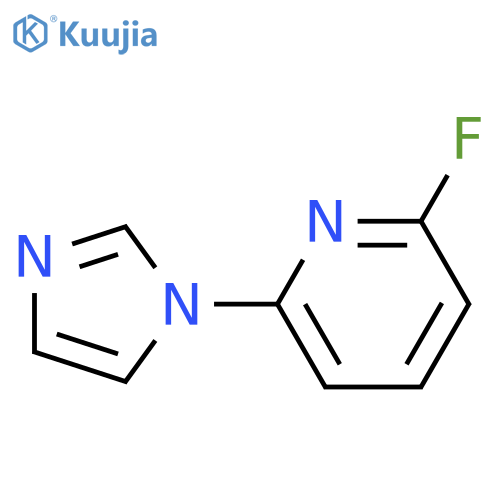

1250924-92-5 structure

商品名:2-fluoro-6-(1H-imidazol-1-yl)pyridine

2-fluoro-6-(1H-imidazol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-6-(1H-imidazol-1-yl)pyridine

- Pyridine, 2-fluoro-6-(1H-imidazol-1-yl)-

-

- インチ: 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H

- InChIKey: YOUCELIDCKBNDN-UHFFFAOYSA-N

- ほほえんだ: C1(F)=NC(N2C=NC=C2)=CC=C1

2-fluoro-6-(1H-imidazol-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-109727-2.5g |

2-fluoro-6-(1H-imidazol-1-yl)pyridine |

1250924-92-5 | 95.0% | 2.5g |

$722.0 | 2025-02-21 | |

| Enamine | EN300-109727-0.5g |

2-fluoro-6-(1H-imidazol-1-yl)pyridine |

1250924-92-5 | 95.0% | 0.5g |

$322.0 | 2025-02-21 | |

| Enamine | EN300-109727-0.05g |

2-fluoro-6-(1H-imidazol-1-yl)pyridine |

1250924-92-5 | 95.0% | 0.05g |

$97.0 | 2025-02-21 | |

| A2B Chem LLC | AV46487-50mg |

2-fluoro-6-(1H-imidazol-1-yl)pyridine |

1250924-92-5 | 95% | 50mg |

$138.00 | 2024-04-20 | |

| 1PlusChem | 1P01A0UV-250mg |

2-fluoro-6-(1H-imidazol-1-yl)pyridine |

1250924-92-5 | 95% | 250mg |

$300.00 | 2025-03-04 | |

| A2B Chem LLC | AV46487-100mg |

2-fluoro-6-(1H-imidazol-1-yl)pyridine |

1250924-92-5 | 95% | 100mg |

$187.00 | 2024-04-20 | |

| A2B Chem LLC | AV46487-250mg |

2-fluoro-6-(1H-imidazol-1-yl)pyridine |

1250924-92-5 | 95% | 250mg |

$251.00 | 2024-04-20 | |

| A2B Chem LLC | AV46487-500mg |

2-fluoro-6-(1H-imidazol-1-yl)pyridine |

1250924-92-5 | 95% | 500mg |

$374.00 | 2024-04-20 | |

| Aaron | AR01A137-5g |

2-fluoro-6-(1H-imidazol-1-yl)pyridine |

1250924-92-5 | 95% | 5g |

$1728.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302408-500mg |

2-Fluoro-6-(1h-imidazol-1-yl)pyridine |

1250924-92-5 | 95% | 500mg |

¥8694.00 | 2024-08-09 |

1250924-92-5 (2-fluoro-6-(1H-imidazol-1-yl)pyridine) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬